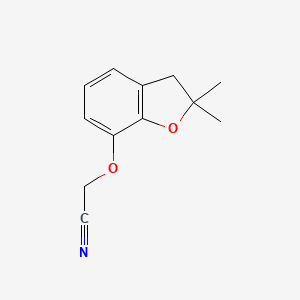

(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2)8-9-4-3-5-10(11(9)15-12)14-7-6-13/h3-5H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWULTBXUQWQJKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile typically involves the reaction of 2,2-dimethyl-2,3-dihydro-benzofuran-7-ol with acetonitrile in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or tetrahydrofuran, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound's structure suggests potential activity as a pharmacophore in drug development. It may serve as a scaffold for designing new therapeutic agents targeting various diseases. The benzofuran core is known for its biological activity, including anti-inflammatory and anticancer properties.

Case Study:

A study examined derivatives of benzofuran compounds and their efficacy against cancer cell lines. The results indicated that modifications to the benzofuran structure could enhance cytotoxicity against specific cancer types, suggesting that (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile could be further explored for similar applications .

2. Neuroprotective Agents

Research has indicated that compounds with similar structures exhibit neuroprotective effects. Investigating this compound in models of neurodegenerative diseases could yield promising results for developing therapies targeting conditions such as Alzheimer's or Parkinson's disease.

Materials Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is of particular interest due to its potential to improve device efficiency.

Case Study:

A recent project focused on synthesizing novel organic compounds for use in OLEDs demonstrated that incorporating similar structures into device architectures significantly enhanced light emission properties . This suggests that this compound could play a role in advancing organic electronic technologies.

Organic Synthesis Applications

1. Synthetic Intermediates

this compound can act as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Table: Comparison of Reactivity with Similar Compounds

| Compound Name | Structure Type | Reactivity | Potential Applications |

|---|---|---|---|

| Compound A | Benzofuran | High | Drug synthesis |

| Compound B | Phenol | Moderate | Material science |

| This compound | Benzofuran with acetonitrile | High | Organic synthesis |

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide

- Molecular Formula: C₁₉H₂₁NO₃

- Molecular Weight : 311.38 g/mol

- Key Features : This acetamide derivative shares the 2,2-dimethyl-dihydrobenzofuran core but replaces the nitrile group with an acetamide linked to an o-tolyl aromatic ring .

- The o-tolyl substituent introduces steric bulk, which may influence binding interactions in pesticidal applications. Synthesized via a multi-step route involving chloroacetic acid and thionyl chloride, differing from the nitrile’s likely synthesis pathway .

[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile

- Molecular Formula: C₁₆H₁₁NO₃

- Molecular Weight : 265.27 g/mol

- Key Features : Contains a fully aromatic benzofuran ring with hydroxyl groups at the 5- and 4-positions (on the pendant phenyl group) .

- Comparison: The hydroxyl groups significantly reduce lipophilicity (LogP likely <2.0) and increase PSA, making this compound more hydrophilic than the target.

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile

- Molecular Formula: C₁₀H₉NO

- Molecular Weight : 159.19 g/mol

- Key Features : A simpler dihydrobenzofuran derivative with an acetonitrile group at the 5-position .

- Comparison: Smaller molecular weight (159.19 vs. 203.24) and lower LogP (inferred from density: 1.172 g/cm³) suggest reduced lipophilicity.

Data Table: Structural and Physicochemical Comparisons

*Estimated based on functional groups.

Key Research Findings

- Functional Group Impact : The nitrile group’s strong electron-withdrawing nature may enhance electrophilicity, contrasting with the acetamide’s hydrogen-bonding capacity .

- Positional Isomerism : Substitution at the 7-position (target) vs. 5-position ( compound) alters electronic distribution and bioavailability.

Biological Activity

(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile is an organic compound with the molecular formula and CAS number 1016867-26-7. This compound belongs to the class of benzofurans, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- Structure : The compound features a benzofuran ring system with a nitrile functional group, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : The compound can bind to receptors, altering their activity and downstream signaling pathways.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For example:

- A related compound demonstrated significant antiviral activity against influenza viruses, showing an IC50 value of 27.4 nM against viral replication .

Anticancer Potential

Research has highlighted the potential anticancer effects of benzofuran derivatives:

- A related benzofuran compound was found to exhibit strong inhibitory effects on cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 of 0.126 μM .

- It also showed selectivity towards cancer cells over normal cells, indicating a promising therapeutic window.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds:

- In vivo studies demonstrated that related compounds had a favorable safety profile at high doses (40 mg/kg) without significant adverse effects observed in healthy mice .

Comparative Analysis

| Compound Name | Biological Activity | IC50 Value | Selectivity |

|---|---|---|---|

| Benzofuran A | Antiviral | 27.4 nM | High |

| Benzofuran B | Anticancer | 0.126 μM | Cancer vs. Normal Cells |

| This compound | TBD | TBD | TBD |

Study on Antiviral Activity

A study conducted on a series of benzofuran derivatives showed that modifications to the structure could enhance antiviral efficacy against both Oseltamivir-sensitive and resistant strains of influenza virus. The compound exhibited no inhibition of the hERG channel, suggesting a low risk for cardiac side effects .

Study on Anticancer Activity

In another study focusing on triple-negative breast cancer models, compounds structurally related to this compound were administered to mice with induced tumors. The results indicated a significant reduction in tumor size and metastasis compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.